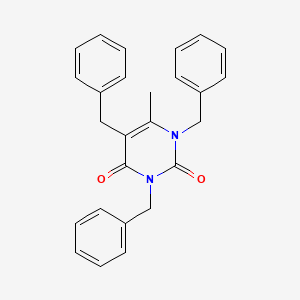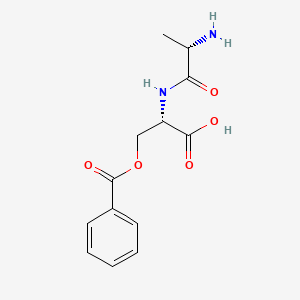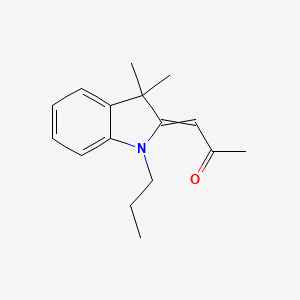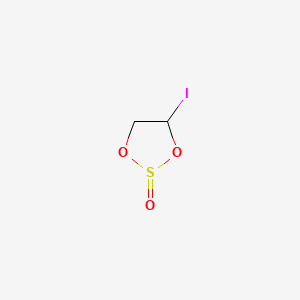![molecular formula C17H15BrO4 B14194945 Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]- CAS No. 833484-86-9](/img/structure/B14194945.png)
Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]- is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with a bromine atom and a propionyl group attached to a phenoxy methyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]- typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation:
Bromination: The aromatic ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The phenoxy group is introduced through an esterification reaction involving phenol and an appropriate esterifying agent.
Hydrolysis: The final step involves hydrolysis to convert the ester group into the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]- is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-bromo-: Similar structure but lacks the propionyl and phenoxy methyl groups.
Benzoic acid, 4-phenoxy-: Similar structure but lacks the bromine and propionyl groups.
Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-, methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness
Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]- is unique due to the presence of both the bromine atom and the propionyl group attached to the phenoxy methyl moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
833484-86-9 |
|---|---|
Formule moléculaire |
C17H15BrO4 |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
4-[(4-bromo-2-propanoylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C17H15BrO4/c1-2-15(19)14-9-13(18)7-8-16(14)22-10-11-3-5-12(6-4-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21) |
Clé InChI |
QKHLMKZKAGSRSK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


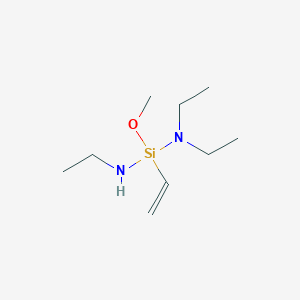
![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
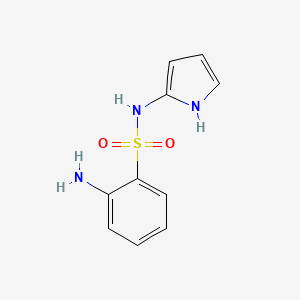
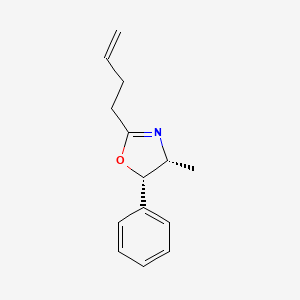
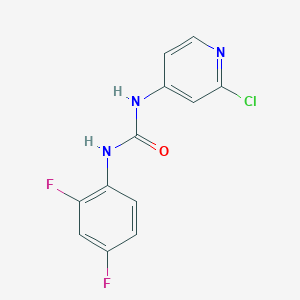
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
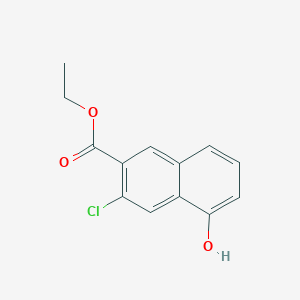
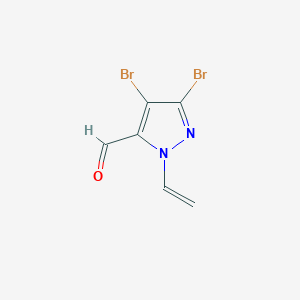
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)

